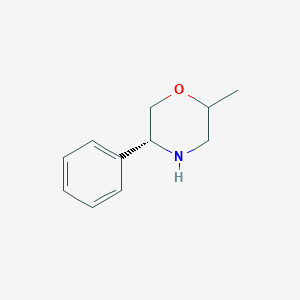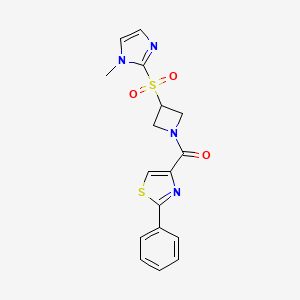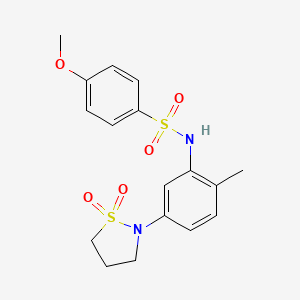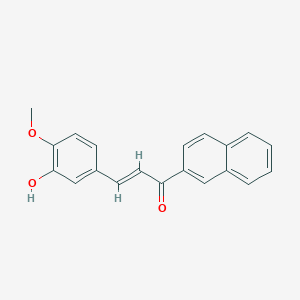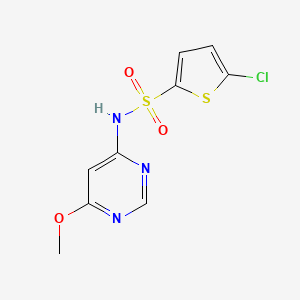
5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The S atom in the compound is bonded in a distorted tetrahedral geometry, by two O atoms, a C atom of the benzene ring, and an amino N atom . The essentially planar pyrimidine ring forms a dihedral angle of 87.57 (5)° with the benzene ring .Physical And Chemical Properties Analysis
The compound has a distorted tetrahedral geometry around the S atom, with two O atoms, a C atom of the benzene ring, and an amino N atom . The pyrimidine ring is essentially planar .Scientific Research Applications
Pharmacokinetics and Metabolism
Research on chlorpyrifos, a chlorinated compound, investigated its pharmacokinetics and metabolism in human volunteers. The study demonstrated how chlorpyrifos and its principal metabolite are rapidly eliminated, highlighting a low potential for accumulation in humans upon repeated exposures. Such insights could be applicable to the metabolism and elimination pathways of similar chlorinated compounds, including their potential applications in understanding environmental and occupational exposures (Nolan et al., 1984).
Potential for Photodynamic Therapy
An improved formulation of the photosensitizer chlorin e6 (Ce6) with polyvinylpyrrolidone (PVP) was investigated for its potential in fluorescence diagnostic imaging and photodynamic therapy (PDT) of cancer. This study exemplifies the application of chlorinated compounds in enhancing the efficacy of therapeutic agents for cancer treatment, suggesting a potential research area for similar compounds (Chin et al., 2008).
Environmental Exposure and Impact
The study on the transplacental transfer of chlorinated polyfluoroalkyl ether sulfonic acids (Cl-PFESAs) in humans provides insights into the environmental exposure and impact of chlorinated compounds. It assesses the occurrence and distribution of Cl-PFESAs in maternal serum, umbilical cord serum, and placenta, highlighting the efficiency of these compounds in crossing the placenta and the potential implications for prenatal exposure (Chen et al., 2017).
Antimicrobial Applications
Research into the antituberculous effects of sulfonamides, specifically trimethoprim-sulfamethoxazole (TMP-SMX), revisited their potential in treating tuberculosis, especially in the context of drug resistance. This study underlines the broader antimicrobial applications of sulfonamides, beyond their conventional uses, suggesting a potential area of research for similar compounds (Forgacs et al., 2009).
properties
IUPAC Name |
5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O3S2/c1-16-8-4-7(11-5-12-8)13-18(14,15)9-3-2-6(10)17-9/h2-5H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNMZCLOOODJKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

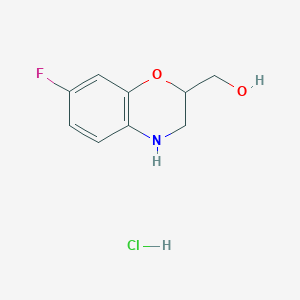
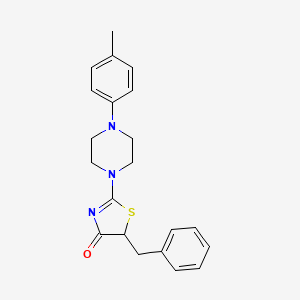
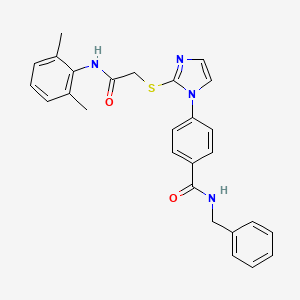
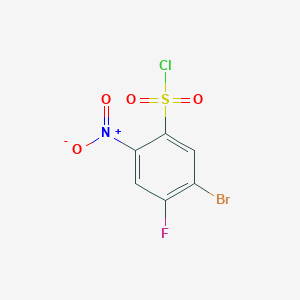
![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2369956.png)
![1-(Azepan-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2369959.png)
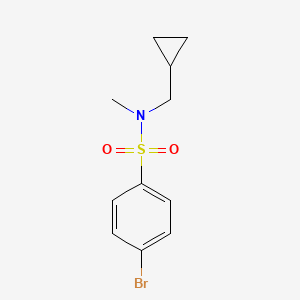
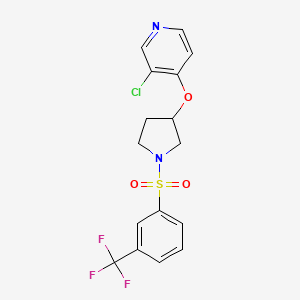
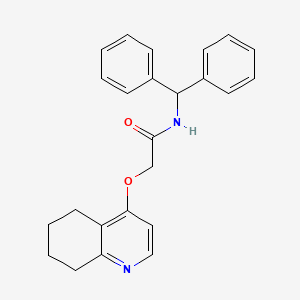
![[2-(4-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-3-yl)methanone](/img/structure/B2369965.png)
